molecular formula C10H16O3 B13274559 3-(Oxan-3-yl)oxolane-3-carbaldehyde

3-(Oxan-3-yl)oxolane-3-carbaldehyde

Cat. No.: B13274559
M. Wt: 184.23 g/mol
InChI Key: XIEWCHYWIQYTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxan-3-yl)oxolane-3-carbaldehyde is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by the presence of an oxane ring and an oxolane ring, both of which are fused to a carbaldehyde group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-3-yl)oxolane-3-carbaldehyde typically involves the reaction of oxane derivatives with oxolane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

The production process would involve similar synthetic routes as those used in laboratory settings, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-3-yl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

Scientific Research Applications

3-(Oxan-3-yl)oxolane-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Oxan-3-yl)oxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The oxane and oxolane rings may also interact with hydrophobic regions of biomolecules, affecting their stability and activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-(oxan-3-yl)oxolane-3-carbaldehyde

InChI

InChI=1S/C10H16O3/c11-7-10(3-5-13-8-10)9-2-1-4-12-6-9/h7,9H,1-6,8H2

InChI Key

XIEWCHYWIQYTHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2(CCOC2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.